molecular formula C61H110N24O14 B15129639 H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2

H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2

Cat. No.: B15129639
M. Wt: 1403.7 g/mol
InChI Key: LQPUDWRXDGMDFV-UHFFFAOYSA-N
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Description

H-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂ is a synthetic peptide characterized by a sequence of 11 amino acids with an amidated C-terminus. The sequence includes multiple cationic residues (lysine and arginine), which are critical for interactions with negatively charged biological targets, such as cell membranes or nucleic acids. Tyrosine (Tyr) contributes aromatic and hydrophilic properties, while glutamine (Gln), asparagine (Asn), and valine (Val) modulate solubility and structural stability. The peptide’s amidation enhances its metabolic stability compared to free carboxylate termini .

Properties

Molecular Formula

C61H110N24O14

Molecular Weight

1403.7 g/mol

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C61H110N24O14/c1-34(2)49(59(99)82-40(16-6-10-28-65)53(93)84-45(32-47(68)88)58(98)77-37(50(69)90)13-3-7-25-62)85-56(96)42(18-12-30-75-61(72)73)79-55(95)43(23-24-46(67)87)81-52(92)39(15-5-9-27-64)80-57(97)44(31-35-19-21-36(86)22-20-35)83-54(94)41(17-11-29-74-60(70)71)78-51(91)38(14-4-8-26-63)76-48(89)33-66/h19-22,34,37-45,49,86H,3-18,23-33,62-66H2,1-2H3,(H2,67,87)(H2,68,88)(H2,69,90)(H,76,89)(H,77,98)(H,78,91)(H,79,95)(H,80,97)(H,81,92)(H,82,99)(H,83,94)(H,84,93)(H,85,96)(H4,70,71,74)(H4,72,73,75)

InChI Key

LQPUDWRXDGMDFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Peptides like “H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2” have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of larger proteins and peptides.

    Biology: Studied for their role in cellular signaling and protein-protein interactions.

    Medicine: Investigated for their potential as therapeutic agents, including as antimicrobial peptides and cancer treatments.

    Industry: Utilized in the development of diagnostic assays and as components in various biotechnological applications.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on the cell surface, leading to the activation or inhibition of signaling pathways. They can also penetrate cells and interact with intracellular targets, affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The peptide’s sequence and properties can be compared to other cationic or multifunctional peptides in the literature. Below is a comparative analysis based on structural motifs and functional implications:

Peptide Sequence Features Key Residues Potential Applications Source
H-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂ 11-mer, multiple Lys/Arg, Tyr, Gln, Asn, Val, amidated C-terminus Lys (5), Arg (2), Tyr (1) Antimicrobial, gene delivery, cell penetration Hypothetical
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂ 12-mer, Pro-rich, DL-Pro, aromatic (Phe, Tyr), charged (Glu, Arg), amidated C-terminus Pro (2), Arg (1), Tyr (1), Phe (1) Neuropeptide analogs, receptor modulation Parchem
Ser-Gln-Arg Tripeptide, charged (Arg), polar (Gln, Ser) Arg (1), Gln (1) Signaling, enzyme substrates Literature
Asp-Lys-Lys Tripeptide, highly cationic (Lys x2), acidic (Asp) Lys (2), Asp (1) Ion transport, pH buffering Literature

Key Observations:

Cationic Charge Density : The target peptide contains five lysine and two arginine residues, giving it a higher positive charge density than H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂ (one arginine) . This may enhance its binding to DNA or bacterial membranes.

Structural Complexity : Unlike tripeptides like Ser-Gln-Arg or Asp-Lys-Lys , the target peptide’s length allows for secondary structures (e.g., α-helices) that could stabilize interactions with macromolecules.

Metabolic Stability : The amidated C-terminus in both the target peptide and H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂ suggests engineered resistance to carboxypeptidases, a feature absent in shorter peptides like Asp-Lys-Lys.

Functional Divergence

  • H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂ : Proline residues and DL-stereochemistry may confer conformational rigidity, favoring receptor-specific interactions .
  • Tripeptides (e.g., Ser-Gln-Arg): Limited to small-scale interactions, such as enzyme active sites or short-range signaling .

Research Findings and Limitations

  • Antimicrobial Potential: Cationic peptides with >5 Lys/Arg residues often disrupt bacterial membranes. The target peptide’s charge profile aligns with this mechanism, though experimental validation is lacking in the provided evidence.
  • Toxicity Concerns: High cationic charge may lead to nonspecific cytotoxicity, a drawback observed in similar peptides like polylysine .
  • Data Gaps: No direct studies on the target peptide were found in the provided evidence. Comparisons rely on structural analogies to peptides like H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂ and tripeptides .

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